molecular formula C13H16O3 B8490851 2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane CAS No. 188884-63-1

2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane

Cat. No. B8490851
M. Wt: 220.26 g/mol
InChI Key: HUWDWNUAJGSKMF-UHFFFAOYSA-N
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Patent
US05723258

Procedure details

In another 2 liter flask, 57.2 g of methyl triphenylphosphonium bromide was placed. 500 ml of anhydrous ether was poured and then, stirred. To the resulting solution was slowly added 18.0 g of potassium tert-butoxide and reacted at room temperature for 3 hrs. 23.7 g of the above 4-(2-[1,3]-dioxolan-2-yl-ethoxy)benzaldehyde was dissolved in 200 ml of anhydrous ether and was slowly added to the reaction mixture and then subjected to reaction at room temperature for 4 hrs. After completion of the reaction, the produced solid by-product was filtered off and washed with distilled water and saturated saline. The organic phase washed was dried over anhydrous magnesium sulfate and the solvent was removed by distillation under reduced pressure. The reaction mixture was purified by Silica gel column chromatography to obtain 20.8 g of 2-[2-(4-vinylphenoxy)ethyl]-[1,3]-dioxolan, represented by the following formula: ##STR10##
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
57.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[O:7]1[CH2:11][CH2:10][O:9][CH:8]1[CH2:12][CH2:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>[CH:19]([C:18]1[CH:21]=[CH:22][C:15]([O:14][CH2:13][CH2:12][CH:8]2[O:9][CH2:10][CH2:11][O:7]2)=[CH:16][CH:17]=1)=[CH2:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
23.7 g
Type
reactant
Smiles
O1C(OCC1)CCOC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
57.2 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
subjected to reaction at room temperature for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the produced solid by-product was filtered off
WASH
Type
WASH
Details
washed with distilled water and saturated saline
WASH
Type
WASH
Details
The organic phase washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by Silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(OCCC2OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.